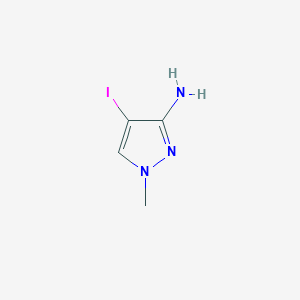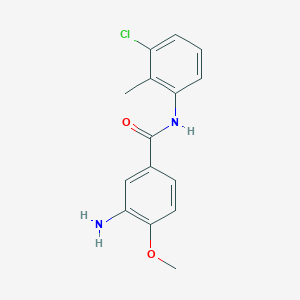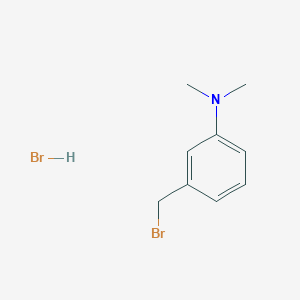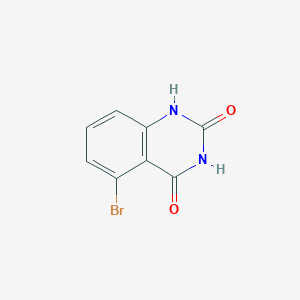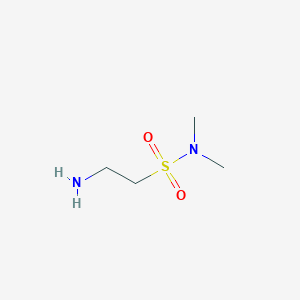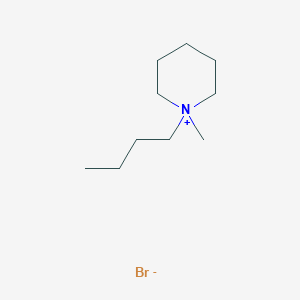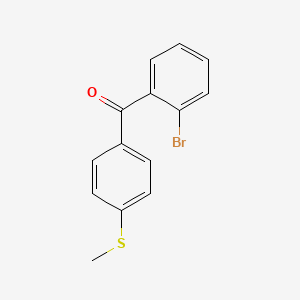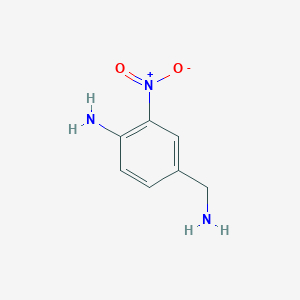![molecular formula C9H7N3S B1287401 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile CAS No. 352530-05-3](/img/structure/B1287401.png)
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile
概要
説明
The compound 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile is a derivative of benzo[d]thiazol, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The amino group at the 2-position and the acetonitrile group at the 6-position on the benzo[d]thiazol ring system suggest potential reactivity and the ability to form various chemical bonds and interactions.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of precursor molecules in the presence of a catalyst or under specific conditions. For example, the synthesis of complexes with a similar ligand structure was achieved by reacting benzaldehyde and 6-methoxybenzo[d]thiazol-2-amine in the presence of KCN and an acidic medium . This suggests that the synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile could also involve a nucleophilic substitution reaction or a condensation reaction under controlled conditions.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives can be characterized using various spectroscopic techniques. For instance, the characterization of a similar compound was performed using FT-IR, 1H-NMR, 13C-NMR, and X-Ray single crystal determination . These techniques could be employed to determine the molecular structure of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, providing insights into its geometry, electronic distribution, and potential sites for reactivity.
Chemical Reactions Analysis
Benzo[d]thiazol derivatives can participate in a variety of chemical reactions. For example, the reaction of 2-amino-2-thiazoline with phenylisothiocyanate in acetonitrile solution led to the formation of several products, indicating the reactivity of the amino group and the potential for cyclization and substitution reactions . Similarly, 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile could undergo reactions with electrophiles or nucleophiles, leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can be influenced by their molecular structure. For instance, the solvent effect on the SN2 reaction of a related compound was studied, showing that the reaction rate and mechanism can be significantly affected by the solvent used . The polarizability and hydrogen bonding capacity of the compound can also be analyzed using theoretical calculations such as density functional theory (DFT), which can provide information on the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties . These properties are crucial for understanding the behavior of 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile in different environments and its potential applications.
科学的研究の応用
-
Antiviral Applications
-
Antimicrobial Applications
-
Anti-inflammatory Applications
-
Anti-tubercular Applications
- Application : Benzothiazole based compounds, including 2-aminobenzothiazole derivatives, have been found to exhibit anti-tubercular properties .
- Method : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
-
Antioxidant Applications
-
Analgesic Applications
-
Anticonvulsant Applications
-
Antidepressant Applications
-
Antitumor Applications
-
Immunomodulatory Applications
-
Antimalarial Applications
-
Fungicidal Applications
特性
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7/h1-2,5H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYEYJEFMZZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612129 | |
| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile | |
CAS RN |
352530-05-3 | |
| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
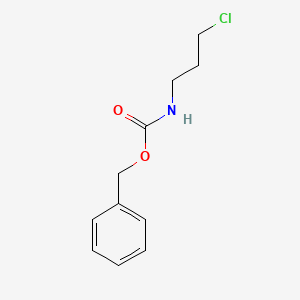
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
